2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, and a nitro group attached to a pyrimidine ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The substitution of a nitro group with an amino group.
Ethanol Addition: The final step involves the addition of an ethanol moiety to the pyrimidine ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)propane
- 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)butane
Uniqueness
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol is unique due to its specific combination of functional groups and its ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
714946-54-0 |
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Molecular Formula |
C12H13ClN6O3 |
Molecular Weight |
324.72 g/mol |
IUPAC Name |
2-[[6-amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H13ClN6O3/c13-7-1-3-8(4-2-7)16-12-17-10(14)9(19(21)22)11(18-12)15-5-6-20/h1-4,20H,5-6H2,(H4,14,15,16,17,18) |
InChI Key |
SSPAXTRGMHANAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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